methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate
Overview
Description
Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries. This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate typically involves the reaction of benzotriazole with methyl 2-bromo-2-phenylacetate. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the benzotriazole acts as a nucleophile, displacing the bromide ion from the methyl 2-bromo-2-phenylacetate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The benzotriazole moiety can participate in substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and other heterocycles can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed.
Scientific Research Applications
Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Medicine: Benzotriazole derivatives, including this compound, have shown promise in medicinal chemistry for their anticancer, antifungal, and antibacterial properties.
Industry: The compound is used in the development of materials for solar cells, corrosion inhibitors, and UV filters.
Mechanism of Action
The mechanism of action of methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate involves its interaction with various molecular targets. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with enzymes and receptors, influencing their activity. These interactions can modulate biological pathways and result in the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Benzotriazole: The parent compound, benzotriazole, shares the core structure but lacks the ester and phenylacetate groups.
N-methyl-2-(1H-1,2,3-benzotriazol-1-yl)-3-oxobutanethioamide: This compound has a similar benzotriazole moiety but differs in the substituents attached to it.
Uniqueness
Methyl 2-(1H-1,2,3-benzotriazol-1-yl)-2-phenylacetate is unique due to its specific ester and phenylacetate groups, which confer distinct chemical properties and reactivity. These features make it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
methyl 2-(benzotriazol-1-yl)-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c1-20-15(19)14(11-7-3-2-4-8-11)18-13-10-6-5-9-12(13)16-17-18/h2-10,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGUQXDGGLYOHX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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